Product packaging for Pimarane(Cat. No.:)

Pimarane

Cat. No.: B1242903
M. Wt: 276.5 g/mol
InChI Key: GZHFBZCDMVGRTI-HROONELDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pimarane is a tricyclic diterpene, a significant class of naturally occurring compounds predominantly isolated from fungi and plants . This reagent presents a valuable scaffold for pharmaceutical and agricultural research due to its diverse and promising bioactivities. Recent studies on this compound-type diterpenes have identified potent antimicrobial properties , showing significant inhibitory effects against oral pathogens, including Streptococcus mutans , which suggests potential as a lead compound for developing novel anticariogenic agents . Furthermore, various this compound diterpenes isolated from fungal sources demonstrate cytotoxic activity against a range of human tumor cell lines, indicating their potential in anticancer research . A 2024 study identified the this compound diterpenoid Myrocin A, which exhibits anti-benign prostatic hyperplasia (BPH) activity by exerting antiproliferative effects in BPH-1 and WPMY-1 cells and suppressing the mRNA levels of the androgen receptor and its downstream targets . The broad spectrum of biological activities and novel skeletons of this compound diterpenes make them interesting targets for natural product chemistry, pharmacology, and drug discovery research . This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36 B1242903 Pimarane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H36

Molecular Weight

276.5 g/mol

IUPAC Name

(2R,4aS,4bR,8aS,10aS)-2-ethyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene

InChI

InChI=1S/C20H36/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h15-17H,6-14H2,1-5H3/t15-,16-,17-,19+,20+/m0/s1

InChI Key

GZHFBZCDMVGRTI-HROONELDSA-N

SMILES

CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C

Isomeric SMILES

CC[C@@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C

Canonical SMILES

CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C

Synonyms

3beta-hydroxy-19-O-acetyl-pimara-8(9),15-dien-7-one
pimarane

Origin of Product

United States

Significance Within Terpenoid Chemistry

Pimaranes belong to the larger family of terpenoids, which are synthesized from isoprene (B109036) units. ontosight.ai Specifically, as diterpenoids, they are constructed from four isoprene units, resulting in a 20-carbon framework. ontosight.ai The significance of pimarane diterpenoids within this chemical class stems from their structural diversity and their role as precursors and intermediates in the biosynthesis of other complex molecules. nih.govresearchgate.net

The foundational this compound skeleton can be modified through various enzymatic reactions, leading to a wide spectrum of derivatives. nih.gov These modifications include oxidations, hydroxylations, and rearrangements, which introduce different functional groups and alter the compound's stereochemistry. nih.govnih.gov This structural plasticity gives rise to four main types of this compound diterpenes: this compound, isothis compound (B1252804), ent-pimarane, and ent-isothis compound, distinguished by their stereochemical configurations. researchgate.netnih.gov The study of these structures and their biosynthetic pathways provides valuable insights into the intricate enzymatic machinery of natural product synthesis. researchgate.netnih.gov

The biosynthesis of this compound diterpenoids originates from geranylgeranyl diphosphate (B83284) (GGDP), a common precursor for all diterpenes. ontosight.ai Through a series of cyclization reactions catalyzed by specific enzymes known as diterpene synthases, the characteristic tricyclic this compound core is formed. ontosight.airesearchgate.net Further enzymatic modifications then lead to the vast array of this compound derivatives observed in nature. ontosight.ai Understanding these biosynthetic pathways is a key area of research, as it can unlock opportunities for the synthetic production of valuable compounds. ontosight.ai

Scope of Current Scholarly Investigations on Pimarane Derivatives

Fundamental this compound Core Structure

The fundamental this compound core is a tricyclic diterpene skeleton. mdpi.comnih.gov It consists of three fused rings, typically depicted as a perhydrophenanthrene system. The basic hydrocarbon structure of this compound has the molecular formula C20H36. nih.gov

Stereochemical Variations: this compound, Isothis compound (B1252804), ent-Pimarane, and ent-Isothis compound Series

Based on differences in stereochemistry, this compound diterpenes are classified into four main series: this compound, isothis compound, ent-pimarane, and ent-isothis compound. mdpi.comresearchgate.net The "ent-" prefix denotes the enantiomer of the respective this compound or isothis compound scaffold. mdpi.com These variations arise from the different configurations at chiral centers within the tricyclic system, particularly at ring junctions and substituted carbons. For instance, the relative orientation of substituents at specific carbons, such as C-13 and C-17, distinguishes the this compound and isothis compound skeletons. mdpi.com The absolute stereochemistry can be determined through spectroscopic methods, including NOESY correlations and comparison of experimental and calculated electronic circular dichroism (ECD) spectra. mdpi.comfrontiersin.org

A key stereochemical feature distinguishing this compound from isothis compound is the configuration at C-13, where the vinyl group is in the α-position in this compound, while the methyl group C-17 is in the β-position. mdpi.com In the ent- series, the stereochemistry at all chiral centers is inverted compared to the normal series. mdpi.com

Characterization of Diversified this compound Derivatives

This compound diterpenes undergo various structural modifications in biological systems, leading to a diverse array of derivatives. nih.gov These modifications significantly impact their chemical and physical properties.

Oxygenated Derivatives (e.g., Lactones, Hemiacetals, Epoxides)

Oxygenation is a common modification in this compound diterpenes, leading to the formation of functional groups such as hydroxyls, ketones, aldehydes, carboxylic acids, lactones, hemiacetals, and epoxides. nih.gov

Lactones: These are cyclic esters formed by intramolecular reaction between a hydroxyl group and a carboxylic acid group within the this compound skeleton. Examples of this compound lactones have been observed in fungal metabolites. nih.gov

Hemiacetals: These structures result from the intramolecular reaction between an aldehyde or ketone and a hydroxyl group. Hemiacetal functionalities can be found in some this compound derivatives isolated from natural sources. nih.gov

Epoxides: These are cyclic ethers containing a three-membered ring. Epoxidation of double bonds within the this compound structure is another common modification observed in diversified this compound compounds. nih.gov

Pimaric acid and isopimaric acid are notable examples of oxygenated this compound derivatives, featuring a carboxylic acid group. nih.govnih.gov Pimaric acid is also known as pimara-8(14),15-dien-19-oic acid. nih.govctdbase.org Isopimaric acid is a tricyclic diterpene resin acid. wikipedia.orglipidmaps.org

Rearranged and Ring-Expanded this compound Skeletons

Rearrangement reactions can occur within the this compound framework, leading to skeletons that deviate from the standard tricyclic system. nih.gov Ring expansion, where one of the existing rings increases in size, is another observed modification. These rearranged and ring-expanded this compound skeletons often possess unique structural features and can arise through complex biosynthetic pathways. nih.gov

Glycosylated this compound Compounds

Glycosylation involves the attachment of a sugar moiety (glycone) to the this compound aglycone. This modification increases the polarity and water solubility of the compound, which can affect its distribution and biological interactions. Glycosylated this compound compounds, such as virescenoside A, have been isolated from natural sources. nih.gov Darutoside is another example of an ent-pimarane glucoside. thegoodscentscompany.com

Data Table: Examples of this compound Derivatives and Their Properties

Compound NameMolecular FormulaPubChem CIDKey Functional Groups/FeaturesSource Organism (Examples)
This compoundC20H369548698Tricyclic hydrocarbon-
Isothis compoundC20H3612305976Tricyclic hydrocarbon (stereoisomer of this compound)-
Pimaric acidC20H30O2220338Carboxylic acid, DieneAbies holophylla, Pinus nigra nih.gov
Isopimaric acidC20H30O2442048Carboxylic acid, DieneBoesenbergia rotunda, Picea obovata nih.gov
Virescenoside AC26H42O8280574Glycoside, Diol, EtherAcremonium luzulae
Scoparic acid AC27H36O544584621Carboxylic acid, Ester, AlcoholScoparia dulcis nih.gov
Scopadulcic acid AC20H28O511729855Carboxylic acid, Ketone, Alcohol, EpoxideScoparia dulcis rsc.orgnih.gov
DarutosideC38H60O183036982GlycosideSiegesbeckia glabrescens thegoodscentscompany.com

Detailed research findings highlight the structural elucidation of novel this compound diterpenes using techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRESIMS). frontiersin.org X-ray crystallography and ECD calculations are employed to confirm absolute configurations. frontiersin.org For example, studies on isothis compound diterpenes from the fungus Ilyonectria robusta utilized 1D and 2D NMR data, HRESIMS, single-crystal X-ray diffraction, and ECD calculations to determine their structures and absolute configurations. frontiersin.org Research on Kaempferia marginata also employed spectroscopic methods and ECD data to establish the structures and absolute configurations of new isothis compound diterpenes. acs.org

The structural diversity observed in this compound diterpenes from various sources, including plants and fungi, underscores the complex biosynthetic pathways involved in their production. mdpi.comnih.gov These pathways, mediated by specific enzymes like terpene synthases, lead to the formation of the core skeleton and subsequent functionalization and modification. nih.gov

Nor-Pimarane and Trinor-Pimarane Variants

Nor-pimarane and trinor-pimarane variants represent subclasses of this compound diterpenoids that have undergone structural modifications resulting in the loss of one or more carbon atoms from the basic C20 this compound skeleton. These structural changes contribute to the diverse array of natural products found in various organisms, particularly plants and fungi nih.govnih.govmdpi.com.

Structural Diversity and Classification

Nor-pimarane derivatives are characterized by the loss of one carbon atom from the this compound skeleton. Depending on which carbon is removed, different nor-pimarane types exist. For instance, 17-nor-pimaranes lack the C-17 methyl group, while 19-nor-pimaranes are missing the C-19 methyl group nih.govfrontiersin.org. Another example is 16-nor-(9β-H)-pimarane nih.govfrontiersin.org. A 20-nor-ent-pimarane, named diplothis compound, has also been isolated from the fungus Diplodia quercivora. researchgate.netacs.org

Trinor-pimarane variants, such as 15,16,17-trinor-pimaranes, have lost three carbon atoms, typically from the side chain nih.govfrontiersin.org. These degraded diterpenes have been found in plants like Casimirella rupestris nih.gov.

Research Findings

Research into nor-pimarane and trinor-pimarane variants has revealed their presence in various natural sources and highlighted their potential biological activities.

Studies on Icacina trichantha, an African medicinal plant, have led to the isolation of several 17-northis compound and (9βH)-17-northis compound diterpenoids, including icacinlactones A–G. These compounds were evaluated for cytotoxic activity against human cancer cell lines. acs.org Humirianthenolides A, B, D, E, and F, identified as 15,16,17-trinor-(9β-H)-pimarane derivatives, were isolated from the tuber of Humirianthera rupestris. frontiersin.orgnih.gov Oxidized annonalide has been identified as a 16-nor-(9β-H)-pimarane derivative. frontiersin.orgnih.gov Momilactone E is classified as a 19-nor-(9β-H)-pimarane. nih.govfrontiersin.orgnih.gov

Marine-derived fungi have also been a source of nor-pimarane diterpenoids. For instance, new 20-nor-isothis compound diterpenoids, known as aspewentins D–L, have been isolated from the fungus Aspergillus wentii. researchgate.net

Detailed research findings often involve spectroscopic techniques like NMR and MS for structural elucidation acs.orgresearchgate.net. X-ray crystallography has also been used to determine the absolute configuration of some nor-pimarane compounds, such as icacinlactone B acs.org.

The biological activities investigated for these variants include cytotoxic, anti-inflammatory, and antibacterial properties nih.govmdpi.comfrontiersin.orgacs.orgacs.orgnih.gov. For example, some 17-nor-pimarane diterpenes from I. trichantha have shown antibacterial activity against H. pylori. mdpi.com Diplothis compound, a 20-nor-ent-pimarane, exhibited phytotoxicity and moderate antifungal and zootoxicity against Artemia salina. acs.org

Data Tables

Research on nor-pimarane and trinor-pimarane variants often includes data on their isolation sources and observed biological activities. The following table summarizes some examples:

Compound NameClassificationSourceObserved Activity
Icacinlactones A–G17-northis compound, (9βH)-17-northis compound acs.orgIcacina trichantha acs.orgCytotoxic activity against human cancer cell lines acs.org
Humirianthenolides A, B, D, E, F15,16,17-trinor-(9β-H)-pimarane frontiersin.orgnih.govHumirianthera rupestris frontiersin.orgnih.govPlant growth inhibition, anti-fungal activity, cytotoxicity frontiersin.orgnih.gov
Oxidized annonalide16-nor-(9β-H)-pimarane frontiersin.orgnih.govSource not specified in snippetBiological activities (general) frontiersin.orgnih.gov
Momilactone E19-nor-(9β-H)-pimarane nih.govfrontiersin.orgnih.govOryza sativa (rice) nih.govfrontiersin.orgnih.govInhibition of weeds, antibacterial activities frontiersin.orgnih.gov
Diplothis compound20-nor-ent-pimarane researchgate.netacs.orgDiplodia quercivora researchgate.netacs.orgPhytotoxicity, antifungal, zootoxicity acs.org
Aspewentins D–L20-nor-isothis compound researchgate.netAspergillus wentii researchgate.netInhibitory activity against various pathogens researchgate.net
Humirianthenolide C17-nor-(9β-H)-pimarane nih.govCasimirella rupestris nih.govSignificant cytotoxic activity acs.org
Icacenone17-nor-(9β-H)-pimarane nih.govfrontiersin.orgnih.govIcacina mannii, I. trichantha nih.govfrontiersin.orgnih.govAntimicrobial activities (potential) frontiersin.orgnih.gov

This table provides a snapshot of the types of nor- and trinor-pimaranes studied, their origins, and reported bioactivities based on the provided search results.

Natural Occurrence and Biogeographical Distribution

Botanical Sources and Phytochemical Studies

Pimarane diterpenes are commonly isolated from plants, where they serve important ecological functions. nih.govsci-hub.seresearchgate.net

Specific Plant Families and Genera

This compound diterpenoids have been identified in numerous plant species across various families. researchgate.netscispace.com Phytochemical studies have revealed their presence in families such as Asteraceae, Araliaceae, Icacinaceae, and Pinaceae. sci-hub.se

In the Asteraceae family, for instance, phytochemical studies on Viguiera arenaria tubers have led to the isolation of seven ent-pimaradienes, which are considered chemotaxonomically significant. sci-hub.se The Asteraceae family is generally known to contain various bioactive compounds, including those with antifungal activity. psu.edu

Species within the Aralia genus (Araliaceae) have been found to contain pimaradienes. sci-hub.se

From the tubers of the West African herb Icacina trichantha (Icacinaceae), dinor- and 17-norpimaranes, such as icacinlactones K and L, have been isolated. sci-hub.se The genus Icacina has also yielded seven new diterpenoids from Icacina oliviformis tubers. researchgate.net

Coniferous trees (Pinaceae) are recognized as rich sources of this compound diterpenes, where these compounds contribute to the plants' defense mechanisms. ontosight.ai Extracts from Pinus pinaster (Pinaceae), for example, have shown antifungal activity against various microorganisms. psu.edu

Other plant species from which this compound compounds have been derived include Azadirachta indica, Dysoxylum gotadhora, Trichilia heudelotti, Toona ciliata, and Dysoxylum hainanense. researchgate.net

Role as Allelochemicals and Phytoalexins in Plant Systems

This compound diterpenes function as important defense compounds in plants, acting as both allelochemicals and phytoalexins. ontosight.aitandfonline.comresearchgate.netnih.govnih.govacs.org

Momilactones, which possess a this compound skeleton, are well-known examples found in rice (Oryza sativa). nih.govacs.orgmdpi.comresearchgate.net Momilactones A and B have a dual role as phytoalexins, induced by pathogen attack, and allelochemicals, inhibiting the growth of neighboring plants. nih.govnih.govacs.orgmdpi.com Their biosynthesis is a committed step catalyzed by syn-pimara-7,15-diene synthase. nih.gov Other momilactones, such as momilactones C, D, and E, have also been identified in rice. mdpi.com Momilactone E is a 19-nor-(9β-H)-pimarane derivative. mdpi.comresearchgate.net

Phytoalexins are low-molecular-weight compounds produced by plants in response to biotic and abiotic stress, contributing to disease resistance. researchgate.net this compound-type phytoalexins, such as certain phytocassanes, have been identified in rice and demonstrate inhibitory activity against fungal mycelial growth. researchgate.net

Fungal Sources and Myco-Chemistry Research

Fungi represent a significant source of this compound diterpenes, with numerous species reported to produce these compounds. nih.govresearchgate.netresearchgate.netresearchgate.net

Diverse Fungal Genera and Species

This compound diterpenes have been isolated from a wide variety of fungal genera and species. nih.govresearchgate.netresearchgate.net These include Aspergillus, Xylaria, Eutypella, and Botryotinia. nih.govresearchgate.netscispace.comnih.govacs.orgmdpi.comresearchgate.netmdpi.comnih.govnih.gov

From the genus Aspergillus, the sediment-derived fungus A. wentii has yielded aspewntins D-H, which exhibited inhibitory activity against various bacteria and plant pathogens. mdpi.com Aspergillus nidulans is known to have an ent-pimara-8(14),15-diene (B1254163) synthase involved in the biosynthesis of ent-pimara-8(14),15-diene. nih.gov

Species of the genus Eutypella, particularly those isolated from marine environments, are prolific producers of this compound diterpenes. tandfonline.commdpi.comresearchgate.netnih.govnih.govmdpi.com Examples include scopararanes (C-I), libertellenones, and diaportheins, isolated from Eutypella scoparia and Eutypella sp. FS46 and D-1. tandfonline.commdpi.comresearchgate.netnih.govnih.govmdpi.com

Botryotinia fuckeliana, a marine-derived fungus, has been found to produce botryopimrane A, a this compound diterpenoid with a unique Δ⁹,¹¹ double bond. nih.govresearchgate.netmdpi.com

Other fungal sources include Talaromyces scorteus, an endophytic fungus from a sea-anemone, which produced talascortenes C-G. nih.govmdpi.com Bipolaris sp. has yielded 1β-hydroxy momilactone A. nih.govmdpi.com

Marine Sediment-Derived Fungi as Production Organisms

Marine sediment-derived fungi are particularly notable sources of this compound diterpenes. tandfonline.comresearchgate.netmdpi.comresearchgate.netmdpi.comnih.govmdpi.com These fungi, isolated from environments like the South China Sea, have yielded novel this compound structures. tandfonline.comresearchgate.netmdpi.comresearchgate.netnih.govmdpi.com

Eutypella scoparia FS26, isolated from marine sediment, has been a source of several oxygenated this compound diterpenes, including scopararanes C-G, libertellenone A, scopararane B, diaporthein A and B, and 11-deoxydiaporthein A. researchgate.netmdpi.comresearchgate.netmdpi.com Another strain, Eutypella sp. FS46, also from marine sediment, produced scopararanes H and I, along with known this compound compounds. tandfonline.comnih.gov The Arctic-derived fungus Eutypella sp. D-1 produces this compound-type diterpenes like eutypellenone F, libertellenone Y, and libertellenone Z. nih.gov

Aspergillus wentii, isolated from sediment, produced aspewntins D-H. mdpi.com The marine-derived fungus Botryotinia fuckeliana was isolated from deep-sea water and produced botryopimarene A. researchgate.net

Isolation from Marine Organisms

While plants and fungi are the primary sources, this compound diterpenes have also been isolated from marine organisms, although less frequently. sci-hub.seresearchgate.net Marine organisms represent a significant source of bioactive natural products with unique structures, including diterpenoids. researchgate.netmdpi.com

This compound diterpenes from marine sources have attracted interest due to their structural diversity and biological activities. researchgate.net A review summarized 80 marine-derived this compound-type natural products, highlighting their occurrence in various marine organisms. researchgate.net

Marine-derived fungi, discussed in the previous section, are a notable source of this compound diterpenes from the marine environment. nih.govresearchgate.netmdpi.commdpi.com Additionally, this compound diterpenes have been reported from marine-derived bacteria, such as a Micromonospora sp. isolated from sediment in Vietnam's East Sea, which yielded a novel Δ⁸,⁹-pimarane diterpene. nih.gov

Some diterpenoids, including those with potential connections to this compound structures, have been isolated from marine animals like corals and sponges, and marine plants like algae and mangroves. mdpi.com

Source TypeOrganisms (Examples)Specific this compound Compounds (Examples)
Plants Viguiera arenaria (Asteraceae), Aralia spp. (Araliaceae), Icacina trichantha (Icacinaceae), Pinus pinaster (Pinaceae), Oryza sativa (Poaceae)ent-pimaradienes, pimaradienes, icacinlactones K and L, momilactones A, B, C, D, E, 9β-pimara-7,15-diene-3β,6β,19-triol, phytocassane F
Fungi Aspergillus spp., Xylaria spp., Eutypella spp., Botryotinia fuckeliana, Talaromyces scorteus, Bipolaris sp.Aspewntins D-H, ent-pimara-8(14),15-diene, scopararanes C-I, libertellenones, diaportheins, botryopimrane A, botryopimarene A, talascortenes C-G, 1β-hydroxy momilactone A
Marine Organisms Marine sediment-derived fungi, marine-derived bacteria (Micromonospora sp.)Scopararanes C-I, libertellenones, diaportheins, botryopimrane A, botryopimarene A, Δ⁸,⁹-pimarane diterpene (from Micromonospora sp.)

Advanced Methodologies for Isolation and Structural Characterization

Extraction and Isolation Techniques

The initial step in obtaining pimarane compounds involves extracting them from their source material. Various techniques are utilized to maximize yield and efficiency.

Accelerated Solvent Extraction (ASE) Optimization

Accelerated Solvent Extraction (ASE) is a technique that employs elevated temperature and pressure to enhance the extraction of compounds from solid or semi-solid matrices. This method offers advantages in terms of reduced solvent consumption and shorter extraction times compared to conventional methods.

Research has demonstrated the effectiveness of ASE in isolating this compound-type diterpenes. For instance, in the isolation of ent-pimara-8(14),15-diene (B1254163) from engineered Aspergillus nidulans, ASE using 100% ethyl acetate (B1210297) at 90 °C and 12.07 MPa pressure proved to be more efficient and faster than ultrasonic-assisted extraction. rsc.orgrsc.orghelsinki.firesearchgate.net Optimization studies for this specific compound showed that 100% ethyl acetate was highly effective, with the highest recovery achieved at 90 °C. rsc.org While increasing pressure from 12.07 MPa to 15.51 MPa did not significantly improve yield, the temperature played a more crucial role in the recovery of ent-pimara-8(14),15-diene. rsc.org

Ultrasonic-Assisted Extraction Methodologies

Ultrasonic-Assisted Extraction (UAE) utilizes ultrasonic waves to create cavitation bubbles in the solvent, which aids in the disruption of cell walls and enhances the release of target compounds. UAE is considered a green extraction technique due to its lower energy consumption and reduced extraction time. mdpi.comrsc.orgpjoes.com

While effective for various natural products, comparative studies have shown that ASE can be more efficient for certain this compound diterpenoids. For example, in the isolation of ent-pimara-8(14),15-diene, ASE recovered 100% of the compound in a single extraction, whereas sonication extraction recovered only 48.5% in the first extraction, requiring multiple cycles for complete recovery. rsc.orgresearchgate.net This highlights that while UAE is a valuable technique, the optimal extraction method can vary depending on the specific this compound compound and the source matrix.

Separation and Purification Strategies

Following extraction, crude extracts containing this compound compounds require separation and purification to obtain individual, pure compounds for structural characterization and further studies.

Chromatographic Techniques (e.g., HPLC, TLC, GC-MS)

Chromatographic techniques are indispensable for the separation and purification of complex mixtures containing this compound diterpenoids.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both analytical and preparative separation of this compound compounds. rsc.orgrsc.orgresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.com Reversed-phase HPLC, often utilizing C18 columns, is a common approach. rsc.orgrsc.orgresearchgate.netmdpi.comscispace.com Isocratic or gradient elution systems with mobile phases like acetonitrile/water or methanol/water are employed to achieve separation based on polarity. rsc.orgrsc.orgresearchgate.netmdpi.commdpi.commdpi.comscispace.com Analytical HPLC can separate this compound diterpenes within relatively short analysis times, typically under 30 minutes. rsc.orgrsc.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring extraction and purification processes, as well as for preliminary separation. rsc.orgrsc.orgresearchgate.netresearchgate.netmdpi.comcjnmcpu.comnih.govsci-hub.boxrsc.org this compound compounds on TLC plates can be visualized under UV light or by spraying with visualizing reagents such as rhodamine or sulfuric acid solution followed by heating. rsc.orgrsc.orgresearchgate.netmdpi.comcjnmcpu.comsci-hub.boxrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds, including some this compound diterpenoids. rsc.orgrsc.orgresearchgate.netnih.govhpst.czsci-hub.sepressbooks.pubnih.govbg.ac.rsresearchgate.netijper.org GC-MS is particularly useful for evaluating the efficiency of extraction and purification methods and verifying the purity of isolated compounds. rsc.orgrsc.orgresearchgate.net The mass spectra obtained provide valuable fragmentation patterns that aid in structural identification. nih.govijper.org

Preparative Chromatography Applications

Preparative chromatography techniques are employed to isolate larger quantities of purified this compound compounds. Preparative HPLC, often using larger columns and higher flow rates than analytical HPLC, is a key technique for this purpose. rsc.orgrsc.orgmdpi.commdpi.comscispace.comresearchgate.netnih.gov Studies have shown that preparative HPLC can effectively purify this compound diterpenes, with high recovery rates of the target compound. rsc.orgrsc.orgresearchgate.net Other preparative methods include vacuum liquid chromatography, flash chromatography, and preparative thin-layer chromatography, which are often used in conjunction with other techniques. mdpi.com

Spectroscopic and Spectrometric Elucidation Techniques

Once isolated and purified, the structures of this compound compounds are elucidated using a combination of spectroscopic and spectrometric techniques. scispace.comcjnmcpu.comsci-hub.boxnih.govijper.orgrsc.orgusc.eduresearchgate.netnih.govnih.govnih.govmdpi.compsu.eduupatras.gr

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (COSY, HMQC, HMBC, NOESY), is fundamental for determining the complete structure of this compound diterpenoids. scispace.comcjnmcpu.comnih.govijper.orgrsc.orgusc.eduresearchgate.netnih.govnih.govnih.govmdpi.compsu.eduresearchgate.net Analysis of chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provides information about the types of protons and carbons and their connectivity. cjnmcpu.comnih.govrsc.orgmdpi.compsu.eduresearchgate.net 2D NMR experiments help establish correlations between atoms, confirming the planar structure and relative configurations. cjnmcpu.comrsc.orgmdpi.compsu.edu ¹³C NMR spectroscopy is particularly valuable due to the sensitivity of chemical shifts to the local environment and stereochemistry. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, especially High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Electron Ionization Mass Spectrometry (EIMS), provides the molecular weight and elemental composition of the this compound compound. mdpi.comscispace.comcjnmcpu.comnih.govrsc.orgpsu.eduresearchgate.net Fragmentation patterns observed in MS spectra offer additional structural information. nih.govijper.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the this compound structure by analyzing characteristic absorption bands. scispace.comnih.govijper.orgnih.govpsu.edu

Ultraviolet (UV) Spectroscopy: UV spectroscopy can provide information about the presence of conjugated double bonds or chromophores within the this compound skeleton. mdpi.comscispace.comnih.govupatras.gr

Circular Dichroism (CD) Spectroscopy and Computational Methods: For determining the absolute configuration of chiral this compound diterpenoids, techniques like Electronic Circular Dichroism (ECD) spectroscopy are employed, often combined with computational methods such as Time-Dependent Density Functional Theory (TDDFT) calculations of ECD spectra and Density Functional Theory (DFT) calculations for NMR chemical shifts and optical rotations. mdpi.comcjnmcpu.comrsc.orgnih.govmdpi.com Single-crystal X-ray diffraction analysis can also provide definitive structural and stereochemical information when suitable crystals are obtained. researchgate.netnih.govnih.govresearchgate.net

These advanced methodologies, used in combination, enable the efficient isolation, purification, and comprehensive structural characterization of this compound diterpenoids from diverse natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D, e.g., 1H, 13C, DEPT, INEPT, COSY, HSQC, HMBC, NOESY)

NMR spectroscopy is a cornerstone technique in the structural elucidation of this compound diterpenoids, providing detailed information about the carbon-hydrogen framework and connectivity. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial insights into the types of protons and carbons present in the molecule and their chemical environments. ¹H NMR spectra reveal the number of different types of protons, their chemical shifts (δH), multiplicities (splitting patterns), and coupling constants (J values), which help in identifying different functional groups and their neighboring protons. For instance, characteristic signals for methyl groups, methylene (B1212753) groups, methine protons, and olefinic protons are observed in the ¹H NMR spectrum nih.govmdpi.comfrontiersin.orgacs.orgmdpi.comresearchgate.netcjnmcpu.commeral.edu.mmsci-hub.senih.govresearchgate.net.

¹³C NMR spectroscopy provides information about the carbon skeleton, showing the chemical shifts (δC) for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (e.g., DEPT-90 and DEPT-135) are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon) cjnmcpu.commeral.edu.mmresearchgate.netmdpi.comresearchgate.net.

Two-dimensional (2D) NMR techniques are essential for establishing connectivity and spatial relationships within the molecule.

¹H-¹H COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other through one or more bonds, helping to build proton spin systems nih.govmdpi.comfrontiersin.orgacs.orgcjnmcpu.commeral.edu.mmsci-hub.seresearchgate.netmdpi.comresearchgate.netemerypharma.comuni-koeln.de.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) experiments show correlations between protons and the carbons directly attached to them (¹JCH coupling), allowing for the assignment of carbon signals based on assigned proton signals frontiersin.orgcjnmcpu.commeral.edu.mmsci-hub.seresearchgate.netmdpi.comresearchgate.netemerypharma.comuni-koeln.de.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH couplings). This is particularly useful for establishing connectivity across quaternary carbons and ring systems, which is vital for confirming the this compound skeleton mdpi.comfrontiersin.orgacs.orgmdpi.comresearchgate.netcjnmcpu.commeral.edu.mmsci-hub.seresearchgate.netmdpi.comresearchgate.netemerypharma.comuni-koeln.de.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, regardless of whether they are coupled. This is crucial for determining the relative stereochemistry of chiral centers in the this compound structure mdpi.comfrontiersin.orgcjnmcpu.commeral.edu.mmuni-koeln.de.

Detailed analysis of NMR data, including chemical shifts, coupling constants, and correlations from 2D experiments, allows for the unambiguous assignment of each proton and carbon in the molecule and the determination of the planar structure and relative stereochemistry of this compound diterpenoids mdpi.comfrontiersin.orgcjnmcpu.commeral.edu.mmresearchgate.net.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the elemental composition and molecular formula of this compound diterpenoids. HRESIMS provides accurate mass measurements of protonated or deprotonated molecular ions, often within a few parts per million (ppm) of the calculated exact mass for a given molecular formula nih.govmdpi.comfrontiersin.orgmdpi.comresearchgate.netcjnmcpu.comnih.govresearchgate.netacs.org. This high accuracy is essential for confirming the molecular formula deduced from NMR data and for distinguishing between compounds with very similar nominal masses. The ionization process in ESI is soft, typically producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), which simplifies the interpretation of the mass spectrum compared to techniques that cause extensive fragmentation. The HRESIMS data, such as the m/z ratio and calculated exact mass, are fundamental in the initial characterization of a new this compound diterpenoid nih.govmdpi.comfrontiersin.orgmdpi.comresearchgate.netcjnmcpu.comnih.govacs.org.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound diterpenoid structure by detecting the absorption of infrared radiation at characteristic wavelengths. Different functional groups vibrate at distinct frequencies, resulting in absorption bands at specific wavenumbers (cm⁻¹) in the IR spectrum. For this compound diterpenoids, IR spectroscopy can reveal the presence of hydroxyl groups (broad absorption band around 3200-3600 cm⁻¹), carbonyl groups (e.g., ketones, aldehydes, esters, lactones, typically in the range of 1650-1750 cm⁻¹), and carbon-carbon double bonds (around 1600-1680 cm⁻¹) mdpi.comfrontiersin.orgacs.orgmdpi.comresearchgate.netmeral.edu.mmsci-hub.senih.govacs.orgcore.ac.uk. For example, the presence of a hydroxy group in a this compound structure can be inferred from a broad IR absorption band mdpi.comacs.org. Similarly, carbonyl stretches indicate the presence of ketone or ester functionalities mdpi.comacs.orgmdpi.comresearchgate.netacs.org. IR spectroscopy provides valuable complementary information to NMR and MS data during structural elucidation mdpi.comacs.orgmdpi.comresearchgate.netmeral.edu.mmsci-hub.senih.govacs.orgcore.ac.uk.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect the presence of chromophores, which are functional groups that absorb light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm) msu.edulibretexts.org. For this compound diterpenoids, UV-Vis spectroscopy is particularly useful for identifying conjugated systems, such as α,β-unsaturated ketones or conjugated double bonds, which exhibit characteristic absorption maxima (λmax) at specific wavelengths nih.govmdpi.comfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net. The presence of an α,β-unsaturated ketone moiety in a this compound can be indicated by a UV absorption maximum mdpi.com. The λmax and the molar absorptivity (ε) values obtained from the UV-Vis spectrum can provide information about the nature and extent of conjugation within the molecule nih.gov. While the basic this compound skeleton without unsaturation or functionalization in conjugated positions may not show significant UV absorption above 200 nm, the presence of chromophores due to oxidation or unsaturation is readily detected by this technique nih.govmdpi.comfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net. UV-Vis spectroscopy is a simple yet effective method for obtaining information about the electronic transitions within the molecule msu.edulibretexts.org.

Chiroptical Methods for Absolute Stereochemical Assignment

Determining the absolute configuration of chiral centers is a critical step in the complete structural characterization of this compound diterpenoids, as it dictates their three-dimensional structure and can significantly influence their biological activity. Chiroptical methods, which measure the interaction of chiral molecules with polarized light, are powerful tools for this purpose.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The ECD spectrum, which plots the differential molar absorptivity (Δε) against wavelength, provides information about the electronic transitions of chromophores in a chiral environment. For this compound diterpenoids, ECD spectroscopy is widely used to determine the absolute configuration, particularly when the molecule contains suitable chromophores (e.g., carbonyl groups, conjugated double bonds) mdpi.comfrontiersin.orgmdpi.comresearchgate.netcjnmcpu.comnih.govresearchgate.netnih.govsci-hub.boxrsc.orgrsc.org. The experimental ECD spectrum is often compared with theoretically calculated ECD spectra for different possible enantiomers using computational methods like Time-Dependent Density Functional Theory (TDDFT) rsc.orgrsc.org. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration mdpi.comrsc.orgrsc.org. For example, the absolute configuration of this compound diterpenoids has been determined by comparing experimental and calculated ECD spectra mdpi.comrsc.orgrsc.org. The presence of negative and positive Cotton effects at specific wavelengths in the ECD spectrum can be indicative of a particular absolute configuration mdpi.com.

Molybdenum Tetracarbonyl (Mo₂(OAc)₄)-Induced ECD Spectroscopy

For chiral molecules that lack inherent chromophores suitable for standard ECD analysis, or to enhance the ECD signals, derivatization with a transition metal complex can be employed. Molybdenum tetracarbonyl (Mo₂(OAc)₄) is a dimeric metal complex that forms chiral complexes with certain functional groups, such as diols, in the molecule. The induced circular dichroism (ICD) spectrum of the resulting complex can then be measured to determine the absolute configuration of the derivatized center sci-hub.boxunits.itcolab.ws. This technique is particularly useful for assigning the absolute stereochemistry of vicinal diols or other suitable functionalities in this compound diterpenoids that might not provide strong signals in standard ECD sci-hub.boxunits.itcolab.ws. The ICD spectrum induced by the formation of a complex with Mo₂(OAc)₄ provides Cotton effects whose signs and magnitudes are related to the absolute configuration of the binding site sci-hub.boxunits.itcolab.ws. This method has been applied in the structural elucidation and absolute configuration assignment of this compound diterpenoids sci-hub.boxunits.itcolab.ws.

Quantum Chemical Calculations for ECD/OR Data

Quantum chemical calculations, particularly those based on Time-Dependent Density Functional Theory (TDDFT), have become powerful tools for determining the absolute configuration of chiral molecules like this compound diterpenoids. mdpi.comspectroscopyasia.comcjnmcpu.com This method involves calculating the theoretical ECD and/or OR spectra for possible stereoisomers of a compound and comparing these calculated spectra with the experimentally obtained spectra. mdpi.comspectroscopyasia.com A strong correlation between a calculated spectrum and the experimental spectrum allows for the assignment of the absolute configuration. spark904.nl

This approach is particularly valuable when single crystals suitable for X-ray diffraction are difficult to obtain or when the molecule lacks a heavy atom necessary for anomalous dispersion in X-ray analysis. spark904.nlspectroscopyasia.com Studies on this compound derivatives have successfully employed ECD calculations to establish their absolute configurations. nih.govcjnmcpu.commdpi.comcornell.edunih.govresearchgate.net For instance, the absolute configurations of novel ent-pimarane diterpenoids from Siegesbeckia glabrescens were determined using ECD analysis. cornell.edunih.gov Similarly, the structures and absolute configurations of new this compound diterpenoids from the fungus Arthrinium sp. ZS03 were elucidated through extensive spectroscopic techniques and quantum chemical calculations of ECD. nih.govcjnmcpu.com In another study, the absolute configuration of a novel this compound diterpenoid from the fungus Botryotinia fuckeliana was resolved by theoretical ECD calculations. researchgate.netresearchgate.net

Quantum chemical calculations for OR data can also complement ECD analysis or be used independently for absolute configuration determination. cjnmcpu.comresearchgate.net DFT calculations for NMR chemical shifts and optical rotations have been used in the structural elucidation of seco-pimarane diterpenoids. cjnmcpu.com

X-ray Crystallography for Definitive Structure Confirmation

X-ray crystallography is considered a highly reliable method for the definitive confirmation of the structure and absolute configuration of crystalline compounds. spark904.nlmdpi.comspectroscopyasia.com This technique provides precise three-dimensional spatial information about the atoms within a molecule, including connectivity, conformation, bond lengths, and bond angles. mdpi.com For chiral molecules, X-ray crystallography utilizing anomalous scattering can directly determine the absolute configuration. mdpi.comspectroscopyasia.com

For this compound diterpenoids, X-ray crystallography has been successfully applied to confirm structures and absolute configurations. nih.govacs.orgmdpi.comcornell.edunih.govnih.gov For example, the proposed structure of eutypenoid A, a novel this compound diterpenoid, was confirmed by X-ray crystallography analysis, which also established its absolute configuration based on the Flack parameter. mdpi.com Single-crystal X-ray diffraction analysis has also been used to confirm the structures of ent-pimarane diterpenoids isolated from Siegesbeckia pubescens. acs.orgnih.gov In the study of diterpenoids from Siegesbeckia glabrescens, X-ray crystallography confirmed the structure of one of the isolated ent-pimarane compounds. cornell.edunih.gov The structures and absolute configurations of this compound diterpenoids from the fungus Arthrinium sp. ZS03 were also determined through single-crystal X-ray diffraction analysis in conjunction with other methods. nih.govcjnmcpu.com

While X-ray crystallography provides highly accurate data, it requires the formation of suitable single crystals, which can be a limitation for some compounds. spark904.nlspectroscopyasia.com

Biosynthesis and Chemoenzymatic Transformations

Precursor Pathways and Terpene Biosynthesis Fundamentals

Terpenes are biosynthesized from two isomeric five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These fundamental units are generated through two distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the 1-Deoxy-D-xylulose-5-phosphate (DXP/MEP) pathway. nih.gov

Mevalonate (MVA) Pathway

The Mevalonate (MVA) pathway is a crucial route for isoprenoid precursor biosynthesis, primarily found in eukaryotes, fungi, and some bacteria. mobitec.com This cytoplasmic pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, which is often a rate-limiting step in this pathway. researchgate.netwikipedia.orgfigshare.com Mevalonate undergoes further phosphorylation and decarboxylation steps to yield IPP and DMAPP. wikipedia.org

1-Deoxy-D-xylulose-5-phosphate (DXP/MEP) Pathway

The 1-Deoxy-D-xylulose-5-phosphate (DXP/MEP) pathway, also known as the non-mevalonate pathway, is the primary route for isoprenoid precursor biosynthesis in most bacteria, algae, and plant plastids. nih.govmobitec.com This pathway localizes to the plastids in plants and starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase. wikipedia.org DXP is subsequently converted through a series of enzymatic steps to produce IPP and DMAPP. wikipedia.orgwikipedia.org

Geranylgeranyl Diphosphate (GGPP) as Key Diterpene Precursor

The C20 precursor for all diterpenes, including pimarane, is geranylgeranyl diphosphate (GGPP). nih.govoup.com GGPP is synthesized by the enzyme geranylgeranyl diphosphate synthase (GGPPS), which catalyzes the sequential head-to-tail condensation of IPP units with DMAPP. mobitec.comcsic.es This process involves the addition of three IPP units to DMAPP, typically via the intermediates geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15). csic.eswikipedia.org GGPP synthases are found in various cellular compartments, reflecting the different locations of the MVA and MEP pathways and the diverse roles of diterpenes. csic.es

Enzymology of this compound Biosynthesis

The cyclization of the linear GGPP precursor to form the characteristic this compound skeleton is catalyzed by a class of enzymes known as terpene synthases or cyclases. nih.govnumberanalytics.com These enzymes are central to generating the structural diversity observed in terpenes.

Terpene Synthases/Cyclases (e.g., ent-Pimaradiene Synthases, Bifunctional Diterpene Synthases)

This compound biosynthesis involves specific diterpene synthases that catalyze the cyclization of GGPP. In many cases, the initial product is a pimaradiene isomer, such as ent-pimara-8(14),15-diene (B1254163). researchgate.netthegoodscentscompany.commdpi.com

Some pimaradiene synthases are bifunctional enzymes, possessing both Class I and Class II active sites within a single polypeptide chain. nih.govresearchgate.netoup.commdpi.comresearchgate.net These bifunctional enzymes can catalyze a sequential two-step cyclization process starting directly from GGPP. nih.govoup.commdpi.com For instance, the ent-pimara-8(14),15-diene synthase from Aspergillus nidulans is a bifunctional diterpene synthase that converts GGPP to ent-pimara-8(14),15-diene via an ent-copalyl diphosphate intermediate. nih.govresearchgate.netresearchgate.netmdpi.comuniprot.org This involves an initial Class II cyclization followed by a Class I cyclization. mdpi.com

Research has also identified monofunctional terpene synthases involved in this compound biosynthesis in some organisms, particularly in plants. oup.commdpi.com These monofunctional enzymes may catalyze only the Class I cyclization step, acting on a bicyclic intermediate like copalyl diphosphate, which would be produced by a separate Class II enzyme. oup.commdpi.com

Class I and Class II Terpene Synthase Mechanisms

Terpene synthases are broadly classified into Class I and Class II based on their catalytic mechanisms for initiating the cyclization cascade. numberanalytics.comrsc.orgacs.orgresearchgate.net

Class I Terpene Synthases: These enzymes initiate cyclization by ionizing the diphosphate ester of their prenyl diphosphate substrate (like GGPP or a bicyclic intermediate). numberanalytics.comrsc.orgacs.orgresearchgate.net This ionization is typically mediated by a trinuclear metal cluster, often involving Mg2+ ions, bound by conserved aspartate-rich motifs (e.g., DDXXD and NSE/DTE). rsc.orgacs.orgresearchgate.net The departure of the pyrophosphate group generates a highly reactive carbocation intermediate, which then undergoes a series of cyclizations, rearrangements (such as hydride or alkyl shifts), and ultimately termination by deprotonation or nucleophilic attack (e.g., by water) to form the final terpene product. nih.govrsc.orgacs.orgresearchgate.net

Class II Terpene Synthases: In contrast, Class II terpene synthases initiate cyclization through the protonation of a carbon-carbon double bond in the substrate by a catalytic acid residue, typically an aspartic acid. numberanalytics.comrsc.orgresearchgate.net This protonation generates the initial carbocation, which then undergoes subsequent cyclization and rearrangement reactions. researchgate.net Class II reactions often form bicyclic intermediates, such as copalyl diphosphate, from linear precursors like GGPP. oup.com

Bifunctional diterpene synthases involved in this compound biosynthesis combine aspects of both Class I and Class II mechanisms. They typically possess distinct active sites for each type of reaction, allowing for the sequential catalysis of both the initial protonation-initiated cyclization (Class II) and the subsequent ionization-initiated cyclization and rearrangement (Class I) within a single enzyme. nih.govmdpi.comresearchgate.net This tandem catalysis facilitates the efficient conversion of GGPP to complex cyclic diterpenes like pimaradienes. mdpi.com

Tailoring Enzymatic Modifications

Following the initial cyclization to form the this compound skeleton, a variety of enzymes catalyze further modifications, leading to the structural diversity observed in natural this compound diterpenes nih.govmdpi.comjmb.or.kr. These modifications include hydroxylation, oxidation, reduction, epoxidation, glycosylation, rearrangement, and ring expansion nih.govmdpi.comjmb.or.kr.

Cytochrome P450 enzymes (CYPs) are a superfamily of heme-containing monooxygenases that play a crucial role in the biosynthesis of natural products by catalyzing regio- and stereoselective oxidation reactions, such as hydroxylation and epoxidation mdpi.comnih.gov. They are involved in introducing hydroxyl groups into various positions of the this compound skeleton nih.govmdpi.comjmb.or.kr. The catalytic cycle of P450s typically involves substrate binding, electron transfer, oxygen binding, and the formation of a highly reactive iron-oxo species that drives oxidation reactions mdpi.comnih.gov. Studies have shown that hydroxylation, often catalyzed by P450 enzymes, is a common modification of this compound diterpenes nih.govmdpi.commdpi.com. For example, microbial C-3α hydroxylation of ent-8(14),15-pimaradiene has been reported mdpi.com.

Besides P450s, other oxidoreductases contribute to the functionalization of this compound diterpenes. Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions frontiersin.orgnih.gov. These enzymes can mediate reactions such as reduction and epoxidation mdpi.comnih.govresearchgate.net. Reduction of carbonyl or double bonds and epoxidation of double bonds are enzymatic transformations that can alter the structure and potentially the bioactivity of this compound compounds mdpi.comresearchgate.net. Non-heme diiron-dependent monooxygenases, for instance, are versatile oxidative enzymes capable of catalyzing epoxidation reactions nih.gov.

Enzymatic glycosylation involves the attachment of sugar moieties to natural products, a process that can significantly alter their physicochemical properties, such as polarity, solubility, and reactivity, as well as their biological activities nih.govresearchgate.netjmb.or.kracs.org. Glycosyltransferases are the enzymes responsible for catalyzing these reactions researchgate.netacs.org. Some isothis compound (B1252804) diterpenes have been reported to become diterpene glycosides through enzymatic catalysis nih.gov. Examples of isothis compound diterpene glycosides isolated from fungi include 16-α-D-mannopyranosyloxyisopimar-7-en-19-oic acid, 15-hydroxy-16-α-D-mannopyranosyloxyisopimar-7-en-19-oic acid, and 16-α-D-glucopyranosyloxyisopimar-7-en-19-oic acid nih.gov.

Enzymes can also catalyze more complex structural changes in this compound diterpenes, including ring expansion and rearrangement reactions nih.govmdpi.com. These enzymatic transformations can lead to the formation of diterpenoids with modified or entirely new skeletal structures nih.govmdpi.comresearchgate.netresearchgate.net. While detailed enzymatic mechanisms for this compound-specific ring expansions and rearrangements are areas of ongoing research, the general principles involve enzyme-mediated carbocationic rearrangements, similar to those observed in the biosynthesis of other terpenoid classes researchgate.netresearchgate.netmasterorganicchemistry.com. For example, the diterpenoid skeleton of bannaringaolide A is possibly formed by ring expansion of a this compound derivative rsc.org. Terpene synthases themselves, through their electrophilic reaction mechanisms involving carbocations, can lead to skeletal rearrangements researchgate.netresearchgate.net.

Enzymatic Glycosylation Processes

Microbial Biotransformation for Structural Diversification

Microbial biotransformation utilizes the enzymatic machinery of microorganisms, such as bacteria, fungi, and yeasts, to transform organic compounds researchgate.netfirsthope.co.in. This approach is a valuable tool for the structural diversification of natural products, including this compound diterpenes mdpi.comresearchgate.netfirsthope.co.in. Microorganisms can perform a variety of enzymatic reactions on this compound substrates, leading to the production of novel derivatives with potentially altered or improved biological activities mdpi.comresearchgate.netfirsthope.co.in.

Fungi, in particular, are known for their ability to produce and biotransform a wide range of secondary metabolites, including this compound diterpenes nih.govmdpi.com. The diverse enzymatic capabilities of different microbial species allow for selective modifications that might be difficult to achieve through conventional chemical synthesis mdpi.comfirsthope.co.in. Microbial biotransformation has been successfully applied to this compound-type diterpenes, resulting in derivatives with modified antimicrobial or other biological activities mdpi.com. This process is useful not only for generating new structures but also for investigating metabolic pathways mdpi.com.

Chemical Synthesis and Semisynthetic Strategies

Total Synthesis Approaches to the Pimarane Skeleton

The total synthesis of the this compound framework is a significant challenge that involves the construction of a 6,6,6-carbocyclic system with control over multiple stereocenters. Chemists have developed several strategic approaches to assemble this intricate architecture. Most total syntheses rely on methods like condensation reactions (e.g., Robinson annulations) or Diels-Alder cycloadditions to create the necessary tricyclic structure. acs.orgnih.gov

Polyene Cyclizations (Cationic and Radical)

Polyene cyclizations are powerful reactions that can generate significant molecular complexity in a single step from a linear precursor. nih.gov Cationic polyene cyclizations, in particular, have been effectively employed in the synthesis of this compound natural products. nih.govnih.govresearchgate.net These reactions mimic the biosynthetic pathways of terpenoids and can form multiple rings and stereocenters in a cascade process. nih.gov

A key strategy involves a Brønsted acid-catalyzed cationic bicyclization to form the core this compound scaffold. acs.orgnih.gov For instance, the total synthesis of pimara-15-en-3α-8α-diol was achieved using a polyene tetracyclization of a dual nucleophilic aryl enol ether. nih.govnih.gov This specific transformation involved a unique transannular endo-termination step, which successfully formed four carbon-carbon bonds, four six-membered rings, and five stereocenters, including two quaternary ones, from a readily available precursor. nih.govresearchgate.net While many polyene cyclizations use simple alkyl-substituted alkenes, recent studies have demonstrated the utility of more functionalized alkenes, expanding the scope of this method. nih.gov Although effective, some polyene cyclization approaches have been reported to result in low yields, such as a hallmark synthesis of the isothis compound (B1252804) araucarol that yielded only 7% of the desired tricycle. acs.orgnih.gov

Diels-Alder Cycloadditions in Tricyclic Core Construction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a reliable and widely used tool for constructing the six-membered rings found in the this compound core. acs.orgnih.govwikipedia.org This method offers excellent control over regiochemical and stereochemical outcomes. wikipedia.org Both intermolecular and intramolecular Diels-Alder strategies have been applied to this compound synthesis.

One notable application is the transannular Diels-Alder strategy, which has been used to construct the challenging core of 9β-H this compound-type molecules. nih.govfrontiersin.org For example, the first total synthesis of (±)-momilactone A was accomplished via a Diels-Alder reaction. frontiersin.org In another approach, a Lewis acid-promoted Diels-Alder cycloaddition between a bicyclic diene and methacrolein (B123484) was used to form the tricyclic ent-pimarane scaffold, which was then converted to (–)-acanthoic acid. researchgate.net The reaction of an enone aldehyde with a silyloxy-substituted butadiene is another example of a Diels-Alder reaction used to build the this compound skeleton, as demonstrated in the synthesis of (±)-9β-H-pimara-7,19-diene. frontiersin.orgresearchgate.net

Stepwise Annulation Methods (e.g., Robinson Annulation, Aldol (B89426) Condensations)

Stepwise annulation, the process of building a new ring onto an existing molecular framework, is a foundational strategy in the synthesis of polycyclic systems like pimaranes. scripps.edu The Robinson annulation is a particularly prominent method used for this purpose. acs.orgnih.govresearchgate.net

The Robinson annulation is a chemical reaction that creates a six-membered ring by forming three new carbon-carbon bonds. wikipedia.org The process involves a Michael addition of a ketone to a methyl vinyl ketone (or a similar α,β-unsaturated ketone), followed by an intramolecular aldol condensation to close the ring. wikipedia.orgmasterorganicchemistry.com This tandem reaction is a key method for creating fused ring systems and has been applied to the synthesis of steroids and other natural products. wikipedia.org In the context of this compound synthesis, the Robinson annulation is often used in a stepwise fashion to construct the tricyclic core. researchgate.net For example, the synthesis of (–)-myrocin G utilized an enantioselective Robinson annulation as a key step. thieme-connect.com

Annulation MethodDescriptionKey StepsApplication in this compound Synthesis
Robinson AnnulationA ring-forming reaction to create a six-membered ring. wikipedia.org1. Michael Addition 2. Intramolecular Aldol Condensation wikipedia.orgmasterorganicchemistry.comStepwise construction of the tricyclic this compound core. researchgate.netthieme-connect.com
Aldol CondensationForms a new C-C bond by reacting an enolate with a carbonyl compound, often followed by dehydration. masterorganicchemistry.com1. Enolate Formation 2. Nucleophilic Attack 3. Dehydration (Condensation)Used as the ring-closing step within the Robinson annulation sequence. wikipedia.org

Stereoselective and Enantioselective Total Synthesis

Given the numerous chiral centers in this compound natural products, achieving stereocontrol is a critical aspect of their total synthesis. acs.orgnih.gov Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is highly desirable.

A successful strategy for the enantioselective total synthesis of eight different ent-pimaranes involved a divergent approach starting from commercially available materials. acs.org Key features of this route included a Sharpless asymmetric dihydroxylation to set the initial stereochemistry with high enantiomeric excess, a Brønsted acid-catalyzed cationic bicyclization, and a rhodium-catalyzed arene hydrogenation. acs.orgnih.govresearchgate.net This approach allowed for the synthesis of pimaranes with diverse oxidation patterns in the A- and C-rings from a common late-stage intermediate. acs.orgresearchgate.net Other stereoselective methods have been developed to specifically address challenging stereochemical arrangements, such as the syn-configuration at the C-9 and C-10 positions, which has been achieved via catechol borane (B79455) reduction. nih.gov

Synthetic Challenges of Specific this compound Stereochemistries (e.g., 9β-H this compound)

The 9β-H this compound skeleton, found in natural products like momilactones, presents unique and significant synthetic challenges. nih.govfrontiersin.orgresearchgate.net The primary difficulty lies in constructing the characteristic trans-syn-cis tricyclic ring system and establishing the correct stereochemistry at the C-9 position, specifically the 9,10-syn configuration. nih.govfrontiersin.orgresearchgate.net

Several synthetic strategies have been explored to overcome this hurdle. nih.govresearchgate.net Early attempts often yielded the more stable 9,10-trans products. nih.gov Successful approaches to create the desired 9,10-syn stereochemistry have included Michael additions, lithium-ammonia reductions, and specific Diels-Alder reactions. nih.govfrontiersin.org For example, the synthesis of a model compound possessing the trans-syn-cis skeleton was achieved using a transannular Diels-Alder strategy. nih.govfrontiersin.org Another key development was the use of catechol borane reduction to selectively form the 9,10-syn tricyclic skeleton. nih.gov The stereoselective installation of the C-13 quaternary center, often bearing vinyl or other functional groups, adds another layer of complexity to the synthesis of these molecules. nih.govfrontiersin.org Despite these advances, the total synthesis of 9β-H this compound diterpenoids remains a formidable challenge in organic chemistry. nih.govresearchgate.net

Semisynthesis and Chemical Derivatization

Semisynthesis offers an alternative route to novel this compound compounds by chemically modifying natural products that are readily available from biological sources. researchgate.net This strategy leverages the complex core structure already biosynthesized, allowing chemists to focus on functional group manipulation to explore structure-activity relationships or enhance biological properties. researchgate.netnih.gov

For example, the natural this compound diterpene annonalide, which exhibits cytotoxic properties, has been the starting point for the creation of numerous derivatives. nih.govresearchgate.net Modifications have primarily involved derivatization of the side chain at the C-13 position, leading to new compounds with potent cytotoxic activities against various human tumor cell lines. nih.gov Similarly, sphaeropsidin A, another biologically active this compound, has been the subject of semisynthetic studies to prepare various derivatives and investigate their potential applications. nih.gov These chemical derivatizations often involve acylation, oxidation, reduction, or other standard transformations to create libraries of new analogues from a single natural product scaffold. researchgate.netresearchgate.net

Targeted Functional Group Manipulations

The targeted manipulation of functional groups on the this compound scaffold is a key strategy for accessing a variety of natural products and their analogs. researchgate.netacs.org These modifications often focus on the A and C-rings of the tricyclic system, where much of the structural diversity among this compound diterpenes is found. researchgate.netacs.org

A common approach involves a series of protection, deprotection, oxidation, and reduction reactions to introduce or alter hydroxyl and ketone functionalities at specific positions. For instance, a silyl (B83357) protecting group can be removed from a hydroxyl group, which is then oxidized to a ketone. researchgate.net This ketone can be further functionalized, for example, through α-hydroxylation using a Rubottom oxidation protocol. researchgate.net Subsequent reduction of the resulting α-hydroxy ketone can provide a diol with a specific stereochemistry. researchgate.net

Another example of targeted functional group manipulation involves the conversion of a ketone to a vinyl triflate. This is achieved by first forming a β-ketoester, followed by deprotonation and trapping with a triflating agent. researchgate.net The resulting vinyl triflate can then be reduced to an alkene, providing a different functional group for further modifications. researchgate.net These selective manipulations allow for the synthesis of various this compound derivatives with different oxidation patterns, which is crucial for studying their biological activities. researchgate.netacs.org

Table 1: Examples of Targeted Functional Group Manipulations in this compound Synthesis

Starting Material Functional Group Reagents Resulting Functional Group Reference
Silyl Ether aq. HF, then DMP Ketone researchgate.net
Ketone Rubottom oxidation (e.g., m-CPBA, silylating agent) α-Hydroxy Ketone researchgate.net
α-Hydroxy Ketone NaBH4 Diol researchgate.net
Ketone KHMDS, then PhNTf2 Vinyl Triflate researchgate.net

DMP: Dess-Martin periodinane; m-CPBA: meta-Chloroperoxybenzoic acid; KHMDS: Potassium bis(trimethylsilyl)amide; PhNTf2: N-Phenyl-bis(trifluoromethanesulfonimide); Pd(OAc)2: Palladium(II) acetate (B1210297); PPh3: Triphenylphosphine.

Side Chain Derivatization Strategies

The modification of side chains on the this compound core is another important avenue for creating new derivatives with potentially enhanced or altered biological activities. These strategies often target the vinyl or ethyl group typically found at the C-13 position of the this compound skeleton.

One common strategy involves the oxidative cleavage of the double bond in the vinyl group to form a carboxylic acid. This acid can then be converted into a variety of esters or amides, introducing new functional groups and steric bulk. Another approach is the hydroboration-oxidation of the vinyl group to yield a primary alcohol, which can be further functionalized.

Epoxidation of the C-15, C-16 double bond, followed by ring-opening with various nucleophiles, provides access to a wide range of functionalized side chains. For instance, opening the epoxide with an azide (B81097) followed by reduction can introduce an amino group, which can be acylated or alkylated to generate a library of derivatives. The existence of a carbonyl group in the ethyl side chain at C-16 has been associated with an increase in the Minimum Inhibitory Concentration (MIC) in some antimicrobial studies. semanticscholar.org

Formation of this compound Dimers and Novel Linkages

The formation of this compound dimers and other novel linked structures represents a fascinating area of chemical synthesis, leading to molecules with unique three-dimensional shapes and potentially novel biological activities. thieme-connect.com Diterpenoid dimers can be linked through various connections, including C-C bonds, ether linkages, or ester bonds. thieme-connect.com

One of the proposed biosynthetic pathways for the formation of C-C linked dimers involves Michael addition or aldol condensation reactions. thieme-connect.com In the laboratory, similar strategies can be employed. For example, the enolate of a this compound derivative bearing a ketone can be reacted with a this compound derivative containing a suitable electrophile, such as an α,β-unsaturated ketone, to form a new C-C bond.

Diels-Alder reactions are another powerful tool for forming cyclic dimers. thieme-connect.com A this compound derivative containing a diene can react with another this compound derivative containing a dienophile to construct a new six-membered ring, linking the two this compound units. thieme-connect.com While no specific Diels-Alderase has been characterized for diterpenoid dimer formation in nature, this reaction is a viable synthetic strategy. thieme-connect.com

The formation of ether linkages can be achieved through Williamson ether synthesis, where an alkoxide of one this compound monomer reacts with an alkyl halide of another. Hemiacetal and acetal (B89532) formation are also plausible routes to ether-linked dimers. thieme-connect.com

Chemical Modification for Enhanced Activities

The chemical modification of this compound natural products is a key strategy aimed at improving their biological activities. researchgate.netnih.gov By systematically altering the functional groups and stereochemistry of the this compound scaffold, researchers can gain insights into structure-activity relationships and develop more potent and selective compounds. researchgate.netnih.gov

One area of focus has been the modification of hydroxyl groups. The methylation of a hydroxyl group at C-14 in one study was shown to increase antimicrobial activity against Escherichia coli. mdpi.com Esterification of hydroxyl groups with various acids is another common strategy to enhance lipophilicity and potentially improve cell membrane permeability.

The introduction of new functional groups can also lead to enhanced activity. For example, the conversion of a hydroxyl group to an amine can introduce new hydrogen bonding capabilities and the potential for salt formation, which can alter the compound's physicochemical properties. The modification of the this compound precursor has been shown to be quite useful in increasing its anti-trypanosomal activity. informahealthcare.com

Furthermore, modifications to the this compound skeleton itself, such as the introduction or removal of double bonds, can significantly impact biological activity. The presence of a Δ9,11 double bond in botryopimrane A is a unique feature within the this compound skeleton and is of interest for its potential biological effects. mdpi.com

Table 2: Examples of Chemical Modifications of Pimaranes for Enhanced Activity

Original Compound/Functional Group Modification Resulting Activity Change Reference
This compound with C-14 Hydroxyl Methylation of C-14 hydroxyl Increased antimicrobial activity mdpi.com

Development of Synthetic Platforms for this compound Natural Products

The development of synthetic platforms provides a systematic and efficient approach to the synthesis of a diverse range of this compound natural products and their analogs. nih.gov These platforms are designed to be divergent, allowing for the rapid assembly of a common core structure which can then be elaborated into various target molecules through late-stage functionalization. acs.orgnih.gov

A key feature of these platforms is often a robust and scalable route to a key intermediate that contains the core tricyclic skeleton of the this compound family. researchgate.netnih.gov This is often achieved through powerful bond-forming reactions such as polyene cyclizations. researchgate.netnih.gov For instance, a Brønsted acid-catalyzed cationic bicyclization can be used to construct the trans-decalin motif of the this compound core. acs.org

Once the key intermediate is in hand, a variety of selective functional group manipulations can be employed to introduce the diverse oxidation patterns and stereochemical features found in the natural products. researchgate.netacs.org This late-stage diversification strategy is highly efficient as it avoids the need to carry out lengthy synthetic sequences for each individual target molecule. acs.org

An example of a successful synthetic platform for ent-pimaranes involved a Sharpless asymmetric dihydroxylation to set the stereochemistry, a cationic bicyclization to form the core, and a mild rhodium-catalyzed arene hydrogenation to access a late-stage branching point intermediate. acs.orgnih.gov From this intermediate, a series of selective oxidations, reductions, and other functional group interconversions enabled the total synthesis of eight different ent-pimarane natural products. acs.orgnih.gov The development of such platforms is crucial for exploring the chemical space of this compound diterpenes and for identifying new compounds with valuable biological properties. nih.gov

Mechanistic Studies of Biological Activities in Vitro and Cellular Level

Antimicrobial and Antibacterial Activity Investigations

Pimarane and its derivatives have demonstrated notable antimicrobial activity against a range of pathogens. nih.gov This includes bacteria responsible for common infections, fungi, and certain viruses.

This compound-derived diterpenoids have shown significant antibacterial effects against various clinically relevant bacterial strains.

Helicobacter pylori

A study on diterpenoids isolated from the tuber of Icacina trichantha identified several this compound-derived compounds with anti-Helicobacter pylori activity. All isolated compounds demonstrated antibacterial effects against both standard and drug-resistant H. pylori strains, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 64 μg/mL. rsc.org Notably, icacinlactone B showed an additive effect when combined with metronidazole (B1676534) or clarithromycin (B1669154) against H. pylori. rsc.org

Dental Caries Pathogens

Several this compound-type diterpenes isolated from Viguiera arenaria and their semi-synthetic derivatives have been evaluated for their in vitro activity against major microorganisms responsible for dental caries. The most active compounds, including ent-pimara-8(14),15-dien-19-oic acid (PA) and ent-8(14),15-pimaradien-3β-ol, displayed potent MIC values between 2 and 8 μg/mL against Streptococcus salivarius, S. sobrinus, S. mutans, S. mitis, S. sanguinis, and Lactobacillus casei. mdpi.comnih.gov Further studies on ent-pimara-8(14),15-dien-19-oic acid and ent-8(14),15-pimaradien-3β-ol highlighted their bactericidal kinetics and antibiofilm efficacy. semanticscholar.orgphcogj.com For instance, ent-pimara-8(14),15-dien-19-oic acid was found to eliminate viable S. mitis cells within 30 minutes to 24 hours depending on the concentration. semanticscholar.org Scanning electron microscopy suggested that this compound may act by disrupting the bacterial membrane and/or cell wall. phcogj.com

Multidrug-Resistant (MDR) Bacteria

This compound-type diterpenes have emerged as promising agents against multidrug-resistant bacteria. Five this compound-type diterpenes obtained through fungal biotransformation were tested against several nosocomial MDR bacteria. nih.gov Among them, ent-8(14),15-pimaradien-3β-ol was the most active, with MIC values between 8.0 and 25.0 µg/mL. nih.gov Time-kill assays revealed its bactericidal effect against Staphylococcus aureus (HCRP180) within 24 hours. nih.gov In another study, natural and semi-synthetic this compound diterpenes were assayed against seven clinically isolated MDR bacteria, including three Staphylococcus aureus strains. scielo.brresearchgate.net Both natural ent-pimaradienoic acid and its semi-synthetic derivative, di-hydro ent-pimaradienoic acid, showed promising MIC values. scielo.brresearchgate.net Isothis compound (B1252804) diterpenes have also been evaluated against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. mdpi.com 7,15-isopimaradien-19-ol was particularly active, with MIC values as low as 6.76 µM against an S. aureus strain. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Diterpenes

Compound Target Organism(s) Activity (MIC/IC50) Reference(s)
This compound-derived diterpenoids Helicobacter pylori (standard and drug-resistant) 8-64 μg/mL rsc.org
ent-pimara-8(14),15-dien-19-oic acid Dental caries pathogens 2-8 μg/mL mdpi.comnih.gov
ent-8(14),15-pimaradien-3β-ol Dental caries pathogens 2-8 μg/mL mdpi.comnih.gov
ent-8(14),15-pimaradien-3β-ol Multidrug-resistant S. aureus 8.0-25.0 µg/mL nih.gov
7,15-isopimaradien-19-ol Methicillin-resistant S. aureus (MRSA) 6.76 µM mdpi.com
di-hydro ent-pimaradienoic acid Multidrug-resistant S. aureus Promising MIC values scielo.brresearchgate.net

This compound diterpenes have also been recognized for their antifungal capabilities. nih.gov A this compound-type diterpenoid, diaporthein B, isolated from a marine-derived fungus, demonstrated significant antifungal activity against Botryosphaeria dothidea, the pathogen causing apple ring rot, with an EC50 value of 8.8 μg/mL. acs.org Mechanistic studies involving transcriptome and metabolome analysis suggested that diaporthein B may target mitochondria, disrupting the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This leads to an accumulation of reactive oxygen species and subsequent lipid peroxidation, ultimately inhibiting fungal growth. acs.org Additionally, myrocin B, a this compound from the fungus Myrothecium verrucaria, showed antimicrobial activity against Aspergillus niger and Candida albicans with MIC values of 50 and 25 μg/mL, respectively. nih.gov

The antiviral potential of this compound diterpenes has been explored, revealing activity against various viruses. nih.gov Stachyonic acid A, a this compound diterpenoid isolated from Basilicum polystachyon, exhibited broad-spectrum antiviral activity against the Kunjin strain of West Nile virus (WNV_Kun_) and human influenza viruses H1N1 and H3N2. nih.gov While labdane (B1241275) diterpenoids have shown more potent antiviral activity in some studies, certain this compound compounds have demonstrated notable effects. frontiersin.org

Antifungal Properties

Anti-inflammatory Modalities

This compound compounds have been investigated for their anti-inflammatory effects, primarily through their ability to modulate key inflammatory pathways.

Several this compound diterpenes have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Pimaradienoic acid (ent-pimara-8(14),15-dien-19-oic acid) was found to inhibit carrageenan-induced NO production in the peritoneal cavity of mice. nih.gov This effect is part of its broader anti-inflammatory action, which also involves reducing oxidative stress and the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov this compound-type diterpenes isolated from the Arctic-derived fungus Eutypella sp. D-1 also showed significant inhibitory effects on NO release in in vitro experiments. nih.gov At a concentration of 10 μmol/L, several of these compounds exhibited over 60% inhibition of NO release. nih.gov Similarly, norditerpenoids with an ent-pimarane skeleton, isolated from Flickingeria fimbriata, displayed potent inhibitory activities against lipopolysaccharide (LPS)-induced NO production in RAW264.7 cells, with IC50 values below 10 µM. mdpi.com

The inhibition of the cyclooxygenase-2 (COX-2) enzyme is another important mechanism for the anti-inflammatory action of this compound diterpenes. Acanthoic acid, a this compound diterpene, has been identified as a potential inhibitor of both COX-1 and COX-2, with reported IC50 values of 116.4 and 790.4 μM, respectively. frontiersin.org Structure-activity relationship studies on acanthoic acid analogues have led to the development of compounds with significantly enhanced COX-2 inhibitory activities and selectivity. nih.gov Furthermore, ent-pimarane diterpenes isolated from Siegesbeckia pubescens were found to decrease the expression of both inducible nitric oxide synthase (iNOS) and COX-2 in BV2 microglia, suggesting their potential in addressing neuroinflammation. researchgate.net

Table 2: Anti-inflammatory Activity of Selected this compound Diterpenes

Compound/Derivative Mechanism of Action Model System Key Finding Reference(s)
Pimaradienoic acid Inhibition of NO production Carrageenan-induced inflammation in mice Significantly inhibited nitrite (B80452) production in peritoneal exudates nih.gov
This compound-type diterpenes (Eutypella sp.) Inhibition of NO release In vitro cell culture >60% inhibition of NO release at 10 μmol/L nih.gov
ent-pimarane norditerpenoids (F. fimbriata) Inhibition of NO production LPS-induced RAW264.7 cells IC50 < 10 µM mdpi.com
Acanthoic acid COX-2 inhibition Enzyme assay IC50 = 790.4 μM frontiersin.org
ent-pimarane diterpene (S. pubescens) Decreased COX-2 expression BV2 microglia Concentration-dependent decrease in COX-2 expression researchgate.net

Inhibition of Nitric Oxide (NO) Release

Cellular Activity Profiling and Antiproliferative Effects (in vitro)

This compound diterpenes have demonstrated notable effects on cell proliferation, particularly in the context of cancer research.

Inhibition of Cancer Cell Line Proliferation

Numerous studies have highlighted the potential of this compound compounds to inhibit the growth of various human cancer cell lines. Research has shown that fractions of Aldama arenaria root extracts, rich in this compound-type diterpenes like ent-pimara-8(14),15-dien-19-oic acid and ent-8(14),15-pimaradien-3β-ol, exhibit moderate to potent antiproliferative activity against a panel of cancer cell lines. ms-editions.cl These fractions were particularly effective against ovarian (OVCAR-3), colon (HT29), and multidrug-resistant ovarian (NCI/ADR-RES) cancer cell lines. ms-editions.cl

A specific this compound diterpenoid, 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid, isolated from Juniperus servaschanica, showed cytotoxic activity against both ovarian (MCAS) and breast (MDA-MB-231) cancer cell lines, with IC50 values of 24.16 and 16.13 µg/ml, respectively. discoveryjournals.orgresearchgate.net Notably, this compound exhibited minimal damage to non-cancerous fibroblast cells at its IC50 concentration. discoveryjournals.orgresearchgate.net Another this compound, isothis compound, displayed mild antiproliferative activity against breast cancer cells with an IC50 value of 15 µM. researchgate.net

Table 1: Antiproliferative Activity of this compound Compounds against Cancer Cell Lines

Compound/Extract Cancer Cell Line Activity Metric Value Reference
Fraction with ent-pimara-8(14),15-dien-19-oic acid & ent-8(14),15-pimaradien-3β-ol OVCAR-3, HT29, NCI/ADR-RES TGI 5.95 to 28.71 µg/mL ms-editions.cl
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid MCAS (ovarian) IC50 24.16 µg/ml discoveryjournals.orgresearchgate.net
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid MDA-MB-231 (breast) IC50 16.13 µg/ml discoveryjournals.orgresearchgate.net
Isothis compound Breast cancer cells IC50 15 µM researchgate.net

Non-Redox Active Ferroptosis Inhibition

Recent research has uncovered a novel mechanism of action for certain this compound compounds: the inhibition of ferroptosis, a form of regulated cell death dependent on iron and characterized by lipid peroxidation. A study focused on the total synthesis of ent-pimaranes revealed that three specific synthetic ent-pimaranes act as non-redox active ferroptosis inhibitors in the low micromolar range. nih.govresearchgate.net This activity was found to be structurally specific, suggesting that the this compound scaffold could be a promising starting point for developing new therapeutic agents that target ferroptosis pathways. nih.govresearchgate.net

Phytotoxic and Allelopathic Effects on Plant Growth

Pimaranes also exhibit significant biological activity in the plant kingdom, acting as phytotoxic and allelopathic agents. Allelopathy refers to the chemical inhibition of one plant by another, due to the release of growth-inhibiting substances into the environment. cabidigitallibrary.orgplos.org

Ten highly oxygenated ent-pimarane-type diterpenoids, named pedinophyllols A-J, isolated from the Chinese liverwort Pedinophyllum interruptum, demonstrated significant allelopathic effects. researchgate.netacs.org Several of these new diterpenoids were found to inhibit the germination of Arabidopsis thaliana seeds. researchgate.netacs.org

The phytotoxic effects of these compounds are often concentration-dependent and can affect various stages of plant development, from seed germination to seedling growth. mdpi.com For example, the essential oil of Thymus proximus, containing this compound-related monoterpenes, completely inhibited the seed germination of Amaranthus retroflexus and Poa annua. frontiersin.org The mechanisms behind this phytotoxicity can involve the inhibition of ATP formation and disruption of hormonal activity. researchgate.net

Antioxidant Activity Investigations

The antioxidant potential of this compound compounds has been explored through various in vitro assays. One study investigating pimaradienoic acid (PA) using the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) assay found that it did not exhibit antioxidant activity when compared to the well-known antioxidant, quercetin. nih.gov

The evaluation of antioxidant activity is commonly performed using assays like the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it. nih.govresearchgate.net The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the radicals. mdpi.com While some studies on plant extracts containing various compounds, including terpenes, have shown antioxidant effects, specific and potent antioxidant activity directly attributed to isolated this compound diterpenes is not consistently reported in the literature reviewed. google.com

Structure Activity Relationship Sar and Computational Modeling

Elucidation of Key Structural Features for Biological Activity

SAR studies on pimarane diterpenoids aim to identify the specific parts of the molecule responsible for their observed biological effects. Variations in the this compound skeleton, including the presence and position of functional groups (such as hydroxyl, carboxyl, and carbonyl groups) and double bonds, significantly influence activity. For instance, the presence of an oxo group at the C-7 position in certain ent-pimarane derivatives has been shown to increase inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). nih.gov Studies on anti-inflammatory this compound COX-2 inhibitors have also defined SARs, leading to the design of analogues with enhanced activity and selectivity. researchgate.net The epoxy structure between C-6 and C-7 in specific this compound derivatives has been highlighted as significant for potent antitumor activity. tandfonline.com Similarly, a cyclopropane (B1198618) structure in another compound was suggested to be an important feature for its biological activity. tandfonline.com The presence of an oxygenated group on the side chain of tonantzitlolones, which are macrocycle-type diterpenes structurally related to pimaranes, appears to play a vital role in their antiviral response. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the biological activities of a set of compounds with their structural and physicochemical properties. amazon.comwikipedia.orgmedcraveonline.com These models can then be used to predict the activity of new, untested compounds. QSAR studies have been performed on this compound derivatives, including those with cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.netnih.gov These studies utilize various molecular descriptors and statistical methods, such as Support Vector Machine (SVM) and Multiple Linear Regression (MLR), to establish quantitative relationships between structural features and biological potency. researchgate.net For example, a QSAR model built using SVM with CORINA Symphony descriptors for this compound COX-2 inhibitors achieved good correlation coefficients for both training and test sets. researchgate.net

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a this compound diterpenoid) when bound to a protein target. This provides insights into the potential binding modes, interactions, and the key amino acid residues involved in the binding site. researcherslinks.com Molecular docking studies have been applied to this compound diterpenes to understand their interactions with various biological targets. For instance, docking simulations of ent-pimarane derivatives with protein tyrosine phosphatase 1B (PTP1B) have shown negative binding energies and high affinity for residues within the WPD loop and active and pocket sites, suggesting stable binding and potential inhibition of the enzyme. nih.gov Molecular docking has also been used to investigate the binding of this compound diterpenes, such as diaporthein A and diaporthein B, to New Delhi-beta-lactamase (NDM-1), a bacterial enzyme involved in antibiotic resistance. researcherslinks.comresearchgate.net These studies revealed favorable binding energies and potential as inhibitors. researcherslinks.comresearchgate.net Computational studies, including molecular docking, have also explored the binding of acanthoic acid analogues to protein kinases like CDK-2 and EGFR, suggesting their potential as anticancer agents. researchgate.net Molecular docking studies have also been conducted to understand the potential inhibition of xanthine (B1682287) oxidase by certain this compound diterpenoids. researchgate.net

Impact of Stereochemistry on Biological Profiles

The stereochemistry, or the three-dimensional arrangement of atoms, of this compound diterpenoids plays a significant role in their biological activity. This compound diterpenes can exist as different types based on the configuration of their chiral centers, including this compound, isothis compound (B1252804), ent-pimarane, and ent-isothis compound. researchgate.net These variations in stereochemistry contribute to the structural diversity within the this compound family and influence their interactions with biological targets. For example, the unique stereochemistry, indicated by "9,13-epi-ent", in 18-hydroxy-9,13-epi-ent-pimara-7,15-diene distinguishes it from other this compound derivatives and contributes to its potential biological activities. ontosight.ai Studies on the synthesis of ent-pimaranes have highlighted the challenges and importance of controlling stereochemistry to access diverse substitution patterns and biological profiles. acs.org The absolute configuration of this compound diterpenes is a key aspect reported in reviews discussing their structure-activity relationships and biological activities. researchgate.netnih.gov

Future Perspectives in Pimarane Diterpenoid Research

Biotechnological Production and Strain Engineering for Sustainable Supply

The increasing demand for pimarane diterpenoids and the limitations of traditional extraction from natural sources highlight the need for sustainable production methods. Biotechnological approaches, particularly metabolic engineering and synthetic biology, offer promising avenues for the efficient and environmentally friendly production of these compounds in microbial cell factories. nih.gov

Strain engineering plays a crucial role in optimizing microbial hosts, such as Escherichia coli and yeast, for enhanced diterpenoid production. nih.gov This involves modifying metabolic pathways to increase the flux towards the desired this compound skeleton and minimize the production of byproducts. For instance, engineering efforts have focused on improving the supply of the isoprenoid precursors, dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP), and their condensation product, geranylgeranyl diphosphate (GGPP), which is the direct precursor for diterpenes. nih.govresearchgate.net

Data on engineered strains and their production yields for specific this compound diterpenoids are crucial for evaluating the success of these approaches. While specific yield data for a wide range of pimaranes from engineered strains were not extensively detailed in the search results, the potential for significant improvement has been demonstrated. For example, incorporating a heterologous MEV pathway in E. coli has shown the potential for a greater than 1,000-fold improvement in diterpene production compared to MEP pathway enhancement alone, achieving levels sufficient for structural characterization (10 to >100 mg/L). researchgate.net

Discovery of Novel this compound Structures from Underexplored Natural Sources

Natural products remain a vital source for the discovery of novel compounds with potential biological activities. While plants and fungi have been extensively studied, underexplored natural sources, particularly marine organisms and rare microorganisms, represent a significant frontier for discovering new this compound structures. nih.govresearchgate.netmdpi.com

Marine organisms, including marine-derived fungi and actinomycetes, have yielded this compound diterpenes with unique structural features and diverse bioactivities, such as antimicrobial, antitumor, and antiproliferative properties. researchgate.netmdpi.com The extreme environments in which some of these organisms live, such as the Arctic, can lead to the production of secondary metabolites with novel skeletons and rich biological activity. nih.gov For example, the Arctic-derived fungus Eutypella sp. D-1 has been shown to produce several this compound-type diterpenes, including novel compounds. nih.gov

Rare actinomycetes from marine environments are considered a promising, yet relatively untapped, source of chemically diverse secondary metabolites. mdpi.com Screening efforts against various biological targets are leading to the isolation of novel this compound diterpenes from these sources. dntb.gov.ua For instance, a novel Δ⁸,⁹-pimarane diterpene, isopimara-2-one-3-ol-8,15-diene, was isolated from a Micromonospora sp. from the East Sea of Vietnam. dntb.gov.ua

Future research will likely involve expanded collection efforts in diverse and extreme environments, coupled with advanced screening techniques to identify organisms producing novel this compound scaffolds. Advances in isolation and structure elucidation techniques, such as NMR and MS analysis, are crucial for characterizing these new compounds. dntb.gov.ua

Some examples of novel this compound diterpenes discovered from underexplored sources include:

Compound NameSourceKey FeatureReference
isopimara-2-one-3-ol-8,15-dieneMicromonospora sp. (marine)Novel Δ⁸,⁹ double bond dntb.gov.ua
Eutypellenone FEutypella sp. D-1 (Arctic fungus)Novel this compound skeleton nih.gov
Libertellenone YEutypella sp. D-1 (Arctic fungus)Novel this compound skeleton nih.gov
Compounds with a 6/6/7 ring skeletonEngineered E. coli expressing Sat1646Previously unreported skeleton nih.gov

Advanced Mechanistic Investigations into Biological Pathways

Understanding the biological pathways influenced by this compound diterpenoids at a mechanistic level is crucial for developing them into therapeutic agents or other valuable products. While some studies have explored the pharmacological mechanisms of certain this compound diterpenes, in-depth investigations into their molecular targets and signaling pathways are still needed. mdpi.comresearchgate.net

Research has indicated that some this compound diterpenes exhibit activities related to inhibiting specific biological processes. For example, certain this compound compounds have shown inhibitory effects on osteoclast differentiation by affecting downstream signaling pathways like NF-κB and MPAK. mdpi.com Others have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) release. nih.gov

Future research will utilize advanced techniques in molecular biology, cell biology, and biochemistry to elucidate the precise mechanisms of action of this compound diterpenoids. This includes identifying specific protein targets, mapping signaling cascades, and understanding the interactions of these compounds within complex biological systems. Techniques such as affinity chromatography, reporter gene assays, and advanced microscopy will be invaluable in these investigations. For instance, studies have used NF-κB-dependent luciferase reporter gene assays to evaluate the anti-inflammatory activity of this compound diterpenes. acs.org Structure-activity relationship studies are also critical in identifying key structural features responsible for observed biological effects. nih.gov

Development of Innovative Synthetic Methodologies

The structural complexity of many this compound diterpenoids presents significant challenges for chemical synthesis. Developing innovative and efficient synthetic methodologies is essential for accessing these compounds for further biological evaluation, structure-activity relationship studies, and potential industrial production. frontiersin.org

Traditional synthetic approaches to the this compound skeleton have faced challenges, particularly in constructing the specific stereochemistry, such as the 9β-H configuration found in some active compounds like momilactones. frontiersin.org Recent efforts in synthetic chemistry have focused on developing more concise, divergent, and enantioselective routes to access diverse this compound structures. acs.orgresearchgate.net

Key advancements in synthetic methodologies include the use of cationic bicyclizations catalyzed by Brønsted acids and mild rhodium-catalyzed arene hydrogenation for constructing the core tricyclic scaffold. acs.orgresearchgate.net These methods allow for rapid access to key synthetic intermediates that can then be diversified to yield various this compound analogues with different modifications in the A and C rings. acs.orgresearchgate.net

Future research in this area will likely explore novel cascade reactions, organocatalysis, biocatalysis, and flow chemistry approaches to synthesize this compound diterpenoids more efficiently and sustainably. The development of protecting-group-free synthesis and strategies that maximize atom economy, in line with green chemistry principles, will also be important. ijirmps.org

Examples of synthetic strategies and key steps include:

Synthetic ApproachKey Reactions/FeaturesReference
Enantioselective total synthesis of ent-pimaranesSharpless asymmetric dihydroxylation, Brønsted acid catalyzed cationic bicyclization, Rh-catalyzed arene hydrogenation acs.orgresearchgate.net
Synthesis of 9β-H this compound skeletonMichael addition, lithium-ammonia reduction, Diels-Alder reaction frontiersin.org
Polyene cyclization of bifunctional alkenesTetracyclization with transannular endo-termination nih.gov

Integration of Omics Data in Biosynthetic Pathway Elucidation

Elucidating the complete biosynthetic pathways of this compound diterpenoids is crucial for their sustainable production through synthetic biology and for understanding their natural roles. The advent of high-throughput omics technologies (genomics, transcriptomics, metabolomics, proteomics) provides vast amounts of data, and the integration of these different data types is becoming increasingly important for deciphering complex biosynthetic routes. rsc.orgnih.govnih.gov

Genomics provides information about potential biosynthetic gene clusters, while transcriptomics reveals gene expression patterns that can correlate with the production of specific metabolites. rsc.orgnih.gov Metabolomics allows for the identification and quantification of metabolites, providing direct evidence of pathway intermediates and end products. rsc.orgnih.gov Proteomics can identify the enzymes involved in the biosynthetic steps. frontiersin.org

Integrating these diverse datasets through computational approaches, including bioinformatics and machine learning, can help to connect genes with enzymes and metabolites, leading to the identification of complete biosynthetic pathways. rsc.orgnih.govnih.gov Future research will focus on developing more sophisticated integrated omics strategies, including the use of time-series data and spatial metabolomics, to gain a more comprehensive understanding of the dynamic processes involved in this compound biosynthesis. rsc.orgnih.gov Artificial intelligence (AI)-driven approaches are expected to play a significant role in streamlining data analysis and pathway prediction. nih.gov

Chemoproteomics, which involves using chemical probes to profile enzyme activity, is also emerging as a powerful tool for directly identifying active enzymes in biosynthetic pathways, complementing traditional omics approaches. frontiersin.org

Key aspects of integrating omics data include:

Data acquisition: Generating high-quality genomic, transcriptomic, metabolomic, and proteomic data from this compound-producing organisms under different conditions.

Data analysis: Employing bioinformatics tools and statistical methods to identify correlations between gene expression, protein abundance, and metabolite profiles. rsc.orgnih.gov

Pathway reconstruction: Using integrated data to propose and validate steps in the biosynthetic pathway, including identifying candidate genes and enzymes. nih.gov

Synthetic biology applications: Utilizing elucidated pathways to engineer microbial hosts for the heterologous production of this compound diterpenoids. researchgate.netfrontiersin.org

The integration of multi-omics data has already proven useful in elucidating other plant natural product biosynthetic pathways and holds significant promise for accelerating the discovery and characterization of the enzymes and genes involved in this compound biosynthesis. nih.govfrontiersin.org

Q & A

Q. How should researchers address reproducibility gaps in this compound isolation protocols?

  • Methodological Answer : Standardize extraction parameters (e.g., Soxhlet vs. maceration) and document seasonal variations in plant material. Publish raw chromatograms and NMR spectra in open-access repositories. Collaborative validation across labs reduces protocol drift .

Data Presentation & Validation

Key Parameter Reporting Standard Example for this compound
Extraction Yield% w/w of dry plant material0.45% w/w (ethanol extract, 60°C, 24h)
Spectral DataδH (ppm), multiplicity, J (Hz)δH 5.21 (t, J = 6.5 Hz, H-15)
BioactivityIC₅₀ ± SEM (n ≥ 3)IC₅₀ = 12.3 ± 1.7 μM (MTT assay, HepG2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.